

Application Note: Using 6-Methoxy-3-nitroquinolin-4-ol in Cell Culture

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Compound of Interest

Compound Name: 6-Methoxy-3-nitroquinolin-4-OL

CAS No.: 628284-89-9

Cat. No.: B1615243

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Abstract & Introduction

6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9), also known as 4-hydroxy-6-methoxy-3-nitroquinoline, is a privileged scaffold in medicinal chemistry. It serves as a critical synthetic intermediate for PI3K/mTOR kinase inhibitors and NMDA receptor antagonists (glycine site). While often used as a precursor to generate 4-chloro-derivatives for further functionalization, the core scaffold itself possesses pharmacologically relevant properties, including potential antimicrobial and antiproliferative activities due to its ability to chelate metals and interact with specific enzyme pockets.

This guide provides a standardized workflow for introducing this compound into biological systems, ensuring solubility, stability, and reproducible data generation.

Key Applications

- **Fragment-Based Drug Discovery (FBDD):** Screening as a core pharmacophore for kinase or oxidoreductase inhibition.
- **Synthetic Precursor:** Generation of 4-aminoquinoline derivatives (e.g., for antimalarial or kinase-targeted libraries).
- **Chemical Biology:** Use as a negative control or structural probe in Structure-Activity Relationship (SAR) studies involving 4-nitroquinoline-1-oxide (4-NQO) analogs.

Chemical Properties & Preparation

Critical Note on Tautomerism: This compound exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often predominates, which influences its hydrogen-bonding capability and solubility profile.

Property	Specification
CAS Number	628284-89-9
Molecular Formula	C ₁₀ H ₈ N ₂ O ₄
Molecular Weight	220.18 g/mol
Solubility (Water)	Very Low (< 0.1 mg/mL)
Solubility (DMSO)	High (up to 50-100 mM)
Storage	-20°C, desiccated, protected from light

Reagent Preparation Protocol

Step 1: Stock Solution (50 mM)

- Weigh 11.0 mg of **6-Methoxy-3-nitroquinolin-4-ol**.
- Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
- Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
- Quality Check: The solution should be clear and yellow/orange.
- Aliquot into 50 µL volumes in amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Working Solutions

- Diluent: Serum-free cell culture media (e.g., RPMI-1640 or DMEM).

- **Maximum Tolerated DMSO:** Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid vehicle toxicity.
- **Precipitation Check:** When diluting the DMSO stock into aqueous media, observe for immediate precipitation (cloudiness). If precipitation occurs at >100 μM , lower the concentration or use an intermediate dilution step (e.g., 1:10 in PBS) before adding to media.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC₅₀ of the compound in specific cancer cell lines (e.g., HeLa, MCF-7) or normal fibroblasts.

Materials:

- Target Cells (e.g., log-phase growth)
- 96-well clear-bottom plates
- MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit
- Microplate Reader (570 nm / 450 nm)

Workflow:

- **Seeding:** Plate cells at 5,000–10,000 cells/well in 100 μL complete media. Incubate for 24 hours to allow attachment.
- **Treatment Preparation:** Prepare 2x concentrated drug solutions in media (range: 0.1 μM to 100 μM).
 - Example: For a 100 μM final concentration, prepare 200 μM in media (0.4% DMSO).
- **Treatment:** Remove 50 μL of old media (or add 100 μL of 2x drug solution directly to the 100 μL in the well).
 - **Controls:** Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or Staurosporine), Blank (Media only).

- Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
- Readout (MTT):
 - Add 20 µL MTT stock to each well. Incubate 3–4 hours.
 - Aspirate media carefully.
 - Add 150 µL DMSO to dissolve formazan crystals.
 - Shake plate for 10 mins. Read Absorbance at 570 nm.
- Analysis: Calculate % Viability =

. Plot Log(concentration) vs. % Viability to determine IC₅₀.

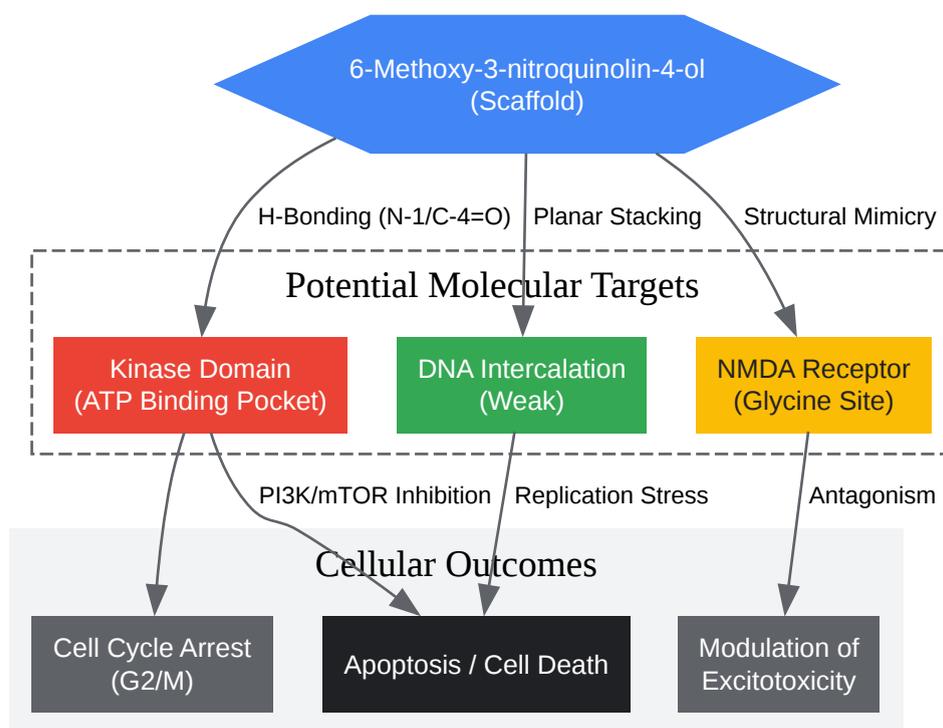
Protocol B: Functional Kinase/Enzyme Inhibition (Cell-Free)

Objective: If using the compound as a scaffold for kinase inhibition (e.g., PI3K, mTOR).

- Buffer: Use kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Reaction: Mix Kinase + Peptide Substrate + Compound (variable dose).
- Initiation: Add ATP (at K_m concentration).[1]
- Detection: Use ADP-Glo or similar luminescent assay.
 - Note: Quinoline-4-ols can be fluorescent. Run a "Compound Only" control to check for interference with fluorescence-based readouts.

Mechanism of Action & Signaling Logic

The following diagram illustrates the potential biological interactions of the **6-methoxy-3-nitroquinolin-4-ol** scaffold. It highlights its dual role as a kinase inhibitor scaffold (ATP competition) and an NMDA receptor modulator (Glycine site).



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Caption: Mechanistic pathways of Quinoline-4-ol derivatives. The scaffold mimics ATP/Glycine, allowing competitive inhibition at specific receptor sites.

Data Analysis & Troubleshooting

Interpreting Results

- Low Potency ($IC_{50} > 50 \mu M$): Common for the "naked" scaffold. This indicates the compound is a starting point (fragment) and requires derivatization (e.g., chlorination at C4 followed by amination) to improve affinity.
- High Potency ($IC_{50} < 1 \mu M$): Suggests specific target engagement or off-target toxicity (e.g., mitochondrial uncoupling due to the nitro group). Verify with a counter-screen on normal cells.

Troubleshooting Table

Issue	Probable Cause	Solution
Precipitation in Media	Hydrophobicity; High Concentration	Sonicate stock; Reduce final concentration; Pre-dilute in PBS with 1% BSA.
Inconsistent IC50	Evaporation of DMSO; Cell Density	Seal plates with parafilm; Ensure consistent seeding density (start with 5k cells/well).
High Background (Abs)	Compound Color	The compound is yellow/orange. Subtract "Media + Compound" blank OD from results.
Loss of Activity	Stock Degradation	Store stocks at -80°C; Use fresh aliquots; Protect from light (nitro groups can be photolabile).

Safety & Handling (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of powder.
- Disposal: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic waste).

References

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- Yang, L. et al. (2023). Design, synthesis and evaluation of novel isoquinolin-3-one derivatives as antagonists for the glycine binding site of the NMDA receptor. [4] (Structural relevance of 4-hydroxy-3-nitroquinolines). [\[Link\]](#)[4]

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